molecular formula C24H33NO2S B11543270 1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline

1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B11543270
M. Wt: 399.6 g/mol
InChI Key: BYGWJVXONQWSFU-UHFFFAOYSA-N
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Description

1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of sulfonyl tetrahydroquinolines This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline ring system, which is further substituted with 2,4,6-tri(propan-2-yl)phenyl groups

Preparation Methods

The synthesis of 1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: The initial step involves the acylation of 2,4,6-tri(propan-2-yl)benzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The acylated product is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Cyclization: The final step involves the cyclization of the sulfonylated intermediate with an appropriate amine to form the tetrahydroquinoline ring system.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or alcohols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted tetrahydroquinolines.

Scientific Research Applications

1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline include other sulfonyl tetrahydroquinolines and sulfonyl aromatic compounds. Compared to these compounds, this compound is unique due to the presence of the 2,4,6-tri(propan-2-yl)phenyl groups, which can influence its chemical reactivity and biological activity. Similar compounds include:

  • 1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
  • 1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}benzene
  • 1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}naphthalene

These compounds share structural similarities but differ in the arrangement and type of substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C24H33NO2S

Molecular Weight

399.6 g/mol

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C24H33NO2S/c1-16(2)20-14-21(17(3)4)24(22(15-20)18(5)6)28(26,27)25-13-9-11-19-10-7-8-12-23(19)25/h7-8,10,12,14-18H,9,11,13H2,1-6H3

InChI Key

BYGWJVXONQWSFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32)C(C)C

Origin of Product

United States

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